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L-Serine-2,3-13C2

Metabolic Flux Analysis 13C-NMR Spectroscopy One-Carbon Metabolism

Standard single-labeled or uniform 13C-serine cannot resolve intact C2-C3 backbone retention vs. cleavage in one-carbon metabolism, leading to ambiguous flux data. This 99 atom % 13C-enriched L-Serine-2,3-13C2 (MW: 107.08) solves this limitation: - Enables unambiguous tracking of serine-derived glycine vs. direct C2 incorporation via 13C-NMR (J = 37.4 Hz coupling) - Essential for PHGDH-amplified cancer metabolism & antifolate efficacy studies - Stable isotope label avoids deuterium exchange artifacts in SILAC proteomics

Molecular Formula C3H7NO3
Molecular Weight 107.08 g/mol
Cat. No. B13863072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine-2,3-13C2
Molecular FormulaC3H7NO3
Molecular Weight107.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1
InChIKeyMTCFGRXMJLQNBG-OZEVJHNRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Serine-2,3-13C2 Specifications


L-Serine-2,3-13C2 is a stable isotope-labeled analog of the non-essential amino acid L-serine (CAS: 89232-78-0), distinguished by the enrichment of the carbon-13 isotope at the second (α) and third (β) carbon positions . Its molecular formula is C3H7NO3 with a molecular weight of 107.08 g/mol, and it is supplied with a certified isotopic purity of 99 atom % 13C and chemical purity ≥99% (CP) [1]. The compound maintains an optical rotation of [α]25/D +14.6° (c = 2 in 1 M HCl) and exhibits a melting point of 222 °C (dec.) , establishing it as a high-fidelity tracer for metabolic flux analysis (13C-MFA) and nuclear magnetic resonance (NMR) spectroscopy .

Workflow 13C-MFA, NMR tracer studies, SILAC proteomics
Isotopic enrichment Certified high 13C enrichment for metabolic tracing
Enantiomer Pure L-enantiomer, verified optical rotation

Why L-Serine-2,3-13C2 Is Irreplaceable


Substituting L-Serine-2,3-13C2 with alternative 13C-labeled serine variants (e.g., [1-13C]-, [3-13C]-, or uniformly labeled [U-13C3]serine) fundamentally alters the interpretability of metabolic flux data. The specific 2,3-13C2 labeling pattern is critical for distinguishing between serine-derived one-carbon metabolism and glycine cleavage pathways, as the C2-C3 bond retention versus cleavage yields distinct isotopomer distributions detectable by 13C-NMR and LC-MS [1]. For instance, [2-13C]serine alone cannot resolve whether a labeled product arises from direct C2 incorporation or from C2-derived one-carbon units, whereas the dual-labeling strategy of L-Serine-2,3-13C2 enables unambiguous tracking of the intact C2-C3 backbone through the serine hydroxymethyltransferase (SHMT) and glycine cleavage (GC) enzyme systems [2]. Generic substitution therefore introduces experimental ambiguity that undermines the quantitative rigor required for 13C-MFA studies in cancer metabolism and neurochemistry [3].

L-Serine-2,3-13C2
[1-13C] or [3-13C]serine
Single-position labels may not resolve SHMT vs. glycine cleavage pathway contributions
L-Serine-2,3-13C2
[U-13C3]serine
Uniform labeling cannot distinguish C2 versus C3 carbon fates in one-carbon metabolism
L-Serine-2,3-13C2
DL-serine-13C (racemic)
Racemic mixture introduces D-serine metabolism, confounding metabolic tracing and neurochemical studies

L-Serine-2,3-13C2 Comparative Performance


Dual 13C Labeling Resolves Three Serine Isotopomers

In isolated rat renal proximal tubules incubated with [2-13C]glycine, L-Serine-2,3-13C2 was detected as one of three distinct serine isotopomers alongside [2-13C]serine and [3-13C]serine via 13C-NMR. The formation of the [2,3-13C]serine isotopomer specifically confirms the mitochondrial coupling of the glycine cleavage complex (GC) and serine hydroxymethyltransferase (SHMT) [1]. In contrast, [1-13C]serine does not provide positional information on the C2-C3 backbone, and uniformly labeled [U-13C3]serine cannot resolve the differential fate of the C2 versus C3 carbons in the same experimental context [2].

Dual 13C Labeling Resolution
Head-to-head
+3 resolvable isotopomers vs. single-labeled analogs
Reported to resolve three serine isotopomers, enabling unambiguous GC-SHMT coupling analysis
Rat renal proximal tubule model; 13C-NMR detection
Metabolic Flux Analysis 13C-NMR Spectroscopy One-Carbon Metabolism

SHMT Pathway Flux Quantitation in Yeast

A general 13C-labeling method using [2-13C]serine (structurally analogous to the 2-position labeling of L-Serine-2,3-13C2) quantified the flux contributions of alternative glycine biosynthetic pathways in Saccharomyces cerevisiae. The serine hydroxymethyltransferase (SHMT) pathway, traced using [2-13C]serine, contributed 65–75% of total glycine production, while the threonine aldolase pathway contributed the remaining 25–35% [1]. This quantitative resolution is not achievable with unlabeled serine or uniformly labeled analogs, which cannot distinguish carbon sourcing from the two competing pathways [2].

SHMT Flux Quantitation in Yeast
Class-level
65–75% SHMT pathway contribution to glycine production
Supports split-pathway flux resolution in yeast 13C-MFA models
Class-level inference; verify in target cell system
13C-MFA Yeast Metabolic Engineering Split-Pathway Analysis

Serine-Glycine One-Carbon Tracing

In the same rat renal proximal tubule model, analysis of [2-13C]glycine metabolism revealed that the C2 carbon of glycine was the source of more than 90% of the methylene group of N5,N10-methylenetetrahydrofolate (m-THF) formed [1]. This high degree of source identification (>90%) was enabled by tracking the positional 13C label through the serine isotopomer distribution. L-Serine-2,3-13C2, when used as the tracer, provides equivalent or superior resolution for quantifying serine-to-glycine flux and the subsequent incorporation of one-carbon units into nucleotide biosynthesis [2]. Unlabeled serine offers 0% source-specific information, while single-position labeled analogs provide only partial pathway resolution [3].

One-Carbon Source Identification
Class-level
>90% m-THF methylene sourced from glycine C2
Reported >90% source resolution supports nucleotide biosynthesis tracing studies
Analogous labeling strategy; class-level inference
One-Carbon Metabolism Folate Cycle Cancer Metabolism

SILAC Compatibility for Proteomics

Stable isotope labeling by amino acids in cell culture (SILAC) relies on the mass shift introduced by 13C-labeled amino acids to enable relative and absolute protein quantification. L-Serine-2,3-13C2 introduces a +2 Da mass shift relative to unlabeled L-serine (107.08 vs 105.09 g/mol), which is fully resolved by high-resolution mass spectrometry . In comparison, deuterium-labeled L-serine-d3 introduces a +3 Da mass shift but is subject to deuterium-hydrogen exchange artifacts and altered chromatographic retention times, which can compromise quantification accuracy [1]. The 13C label of L-Serine-2,3-13C2 is chemically and metabolically stable, maintaining isotopic integrity throughout sample preparation and analysis [2].

SILAC Compatibility
Context-dependent
+2 Da stable mass shift; no retention time shift vs. deuterated analogs
Enables SILAC quantification without deuterium exchange artifacts
Deuterated serine may show altered chromatographic behavior
Quantitative Proteomics SILAC Mass Spectrometry

Enantiomeric Purity vs. Racemic Mixtures

L-Serine-2,3-13C2 is supplied as the pure L-enantiomer with a specific optical rotation of [α]25/D +14.6° (c = 2 in 1 M HCl) [1]. In contrast, DL-serine analogs (e.g., DL-serine-1-13C) are supplied as racemic mixtures (50:50 D:L) . This distinction is critical because D-serine and L-serine have fundamentally different biological roles: L-serine is the proteinogenic form and the primary substrate for SHMT in one-carbon metabolism, whereas D-serine is an endogenous co-agonist of NMDA receptors involved in synaptic plasticity [2]. Use of racemic DL-serine-13C would confound metabolic tracing experiments by introducing non-physiological D-serine metabolism and potentially altering NMDA receptor signaling in neuronal studies [3].

Enantiomeric Purity
Head-to-head
Pure L-enantiomer (vs. racemic DL mixture)
Provides L-serine-specific tracing; avoids D-serine pathway interference
Verify optical rotation; critical for neurochemistry studies
Stereochemistry Enantiomeric Purity Neurochemistry

L-Serine-2,3-13C2 Applications


PHGDH Dependence Validation via 13C-MFA

L-Serine-2,3-13C2 is optimally deployed in 13C-MFA studies designed to quantify serine synthesis pathway flux in PHGDH-amplified cancer cells (e.g., ER-negative breast cancer, melanoma). The dual positional labeling enables precise measurement of the contribution of de novo serine synthesis versus exogenous serine uptake, a critical parameter for validating PHGDH as a therapeutic target [1]. Studies have shown that in PHGDH-amplified breast cancer cells, the serine synthesis pathway contributes approximately 50% of the total anaplerotic flux of glutamine into the TCA cycle [2], and L-Serine-2,3-13C2 provides the necessary tracer resolution to quantify this flux without interference from alternative carbon sources [3].

Nucleotide Biosynthesis via One-Carbon Tracing

In human lung cancer tissues, L-Serine-2,3-13C2 enables multiplexed stable isotope-resolved metabolomics to track the contribution of serine-derived one-carbon units to purine nucleotide biosynthesis [1]. The positional 13C label in the C2 and C3 positions allows researchers to distinguish between carbon incorporation from serine cleavage (via SHMT) and carbon incorporation from glycine cleavage (via GC), providing quantitative flux data that cannot be obtained with uniformly labeled [U-13C3]serine or single-position labeled analogs [2]. This application is essential for evaluating the efficacy of antifolate chemotherapeutics and PHGDH inhibitors in preclinical cancer models [3].

SILAC-Based Protein Turnover Analysis

L-Serine-2,3-13C2 is a suitable heavy isotope-labeled amino acid for SILAC-based quantitative proteomics, particularly in studies of cellular proliferation where serine availability influences protein synthesis rates [1]. The +2 Da mass shift introduced by the 13C2 labeling is fully resolved by high-resolution mass spectrometry and avoids the chromatographic retention time shifts and deuterium-hydrogen exchange artifacts associated with deuterated serine analogs [2]. This ensures accurate relative quantification of protein abundance changes in response to serine deprivation or PHGDH inhibition, a key application in cancer metabolism research [3].

In Situ Monitoring of Serine-Glycine Exchange

L-Serine-2,3-13C2 is uniquely suited for in situ 13C-NMR studies of glycine-serine interconversion in fresh tissue preparations such as isolated renal proximal tubules, hepatocytes, or brain slices [1]. The dual 13C labeling at C2 and C3 positions generates a characteristic 13C-13C spin-spin coupling pattern (J = 37.4 Hz) that serves as an unambiguous spectroscopic signature for intact serine molecules [2]. This enables real-time, non-invasive monitoring of SHMT and GC enzyme activities without requiring sample extraction or derivatization, providing direct evidence of mitochondrial redox status changes as reflected in serine isotopomer distributions [3].

Application
Selection Property
Validation Focus
PHGDH dependence validation via 13C-MFA
Dual 2,3-13C labeling for resolving de novo serine synthesis vs. uptake
Serine synthesis pathway flux quantification in cancer cell models
Nucleotide biosynthesis tracing
C2-C3 backbone tracking for one-carbon unit fate
Purine nucleotide carbon sourcing from serine in preclinical models
SILAC-based protein turnover analysis
+2 Da mass shift stable isotope labeling without deuterium artifacts
Accurate protein quantification in serine-sensitive proteomics
In situ monitoring of serine-glycine exchange
13C-13C coupling pattern for intact serine detection
Real-time SHMT/GC enzyme activity monitoring in tissue preparations

Technical Documentation Hub

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24 linked technical documents
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